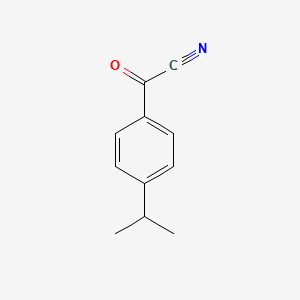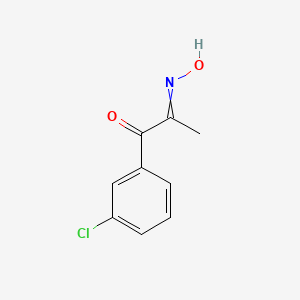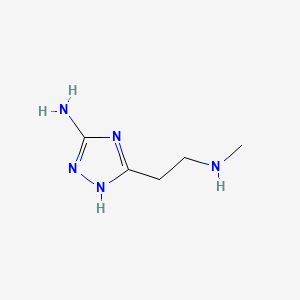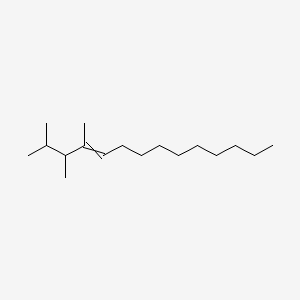
Agn-PC-0jsqgg
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Agn-PC-0jsqgg is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Agn-PC-0jsqgg typically involves several synthetic routes, including template methods, electrochemical methods, wet chemical methods, and polyol methods . Each method has its specific reaction conditions and requirements:
Template Method: This method requires a prefabricated template with numerous pores to pattern the nanowires.
Electrochemical Method: This involves the use of an electrochemical cell to deposit the compound onto a substrate.
Wet Chemical Method: This method uses chemical reactions in a liquid phase to produce the compound.
Polyol Method: This involves the reduction of metal precursors in a polyol medium, often resulting in high-purity products.
Industrial Production Methods
Industrial production of this compound often employs large-scale versions of the above methods, with a focus on optimizing yield, purity, and cost-effectiveness. The polyol method is particularly favored in industrial settings due to its scalability and efficiency.
化学反応の分析
Types of Reactions
Agn-PC-0jsqgg undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield pure metals or reduced compounds.
科学的研究の応用
Agn-PC-0jsqgg has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its high reactivity and stability.
Biology: The compound is studied for its potential use in biological imaging and as a biosensor.
作用機序
The mechanism by which Agn-PC-0jsqgg exerts its effects involves several molecular targets and pathways. In biological systems, it interacts with cellular membranes and proteins, leading to various biochemical responses. The compound’s high reactivity allows it to participate in redox reactions, which can disrupt cellular processes and lead to antimicrobial effects .
類似化合物との比較
Similar Compounds
Some compounds similar to Agn-PC-0jsqgg include:
- Agn-PC-0jrxgp
- Agn-PC-0CUK9P
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of stability and reactivity. This makes it particularly suitable for applications that require both durability and high performance, such as in advanced materials and biomedical applications.
特性
CAS番号 |
55103-81-6 |
|---|---|
分子式 |
C17H34 |
分子量 |
238.5 g/mol |
IUPAC名 |
2,3,4-trimethyltetradec-4-ene |
InChI |
InChI=1S/C17H34/c1-6-7-8-9-10-11-12-13-14-16(4)17(5)15(2)3/h14-15,17H,6-13H2,1-5H3 |
InChIキー |
YVJSZHABCUOPBQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC=C(C)C(C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13950960.png)
![3,5-Dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13950964.png)

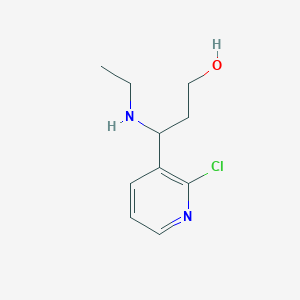
![Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13950984.png)


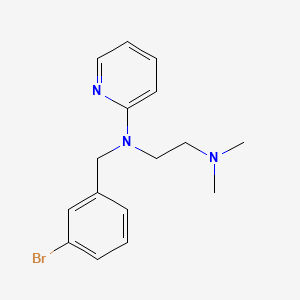

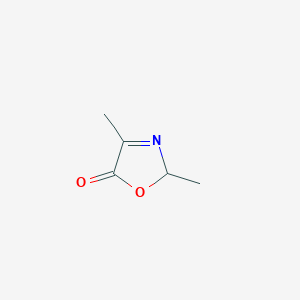
![(3-{5-[2,5,6-Trifluoro-pyridine-3-yl]-[1,3,4]oxadiazole-2-yl}-phenyl)-acetonitrile](/img/structure/B13951046.png)
